
Trimethylsilyl indole
Descripción general
Descripción
Trimethylsilyl indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The trimethylsilyl group attached to the indole ring enhances its reactivity and stability, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Trimethylsilyl indole typically involves the reaction of indole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The trimethylsilyl group is introduced to the nitrogen atom of the indole ring, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Trimethylsilyl indole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into different indoline derivatives.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products:
Oxidation: Indole-2-carboxylic acid derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives.
Aplicaciones Científicas De Investigación
Trimethylsilyl indole has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Trimethylsilyl indole involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group enhances the nucleophilicity of the indole nitrogen, making it more reactive towards electrophiles. The compound can interact with molecular targets such as enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Indole: The parent compound of Trimethylsilyl indole, widely found in nature and used in various applications.
1-Methylindole: Another indole derivative with a methyl group attached to the nitrogen atom.
2-Phenylindole: An indole derivative with a phenyl group attached to the second position of the indole ring.
Uniqueness: this compound is unique due to the presence of the trimethylsilyl group, which significantly enhances its reactivity and stability compared to other indole derivatives. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications.
Propiedades
Fórmula molecular |
C11H15NSi |
|---|---|
Peso molecular |
189.33 g/mol |
Nombre IUPAC |
1H-indol-2-yl(trimethyl)silane |
InChI |
InChI=1S/C11H15NSi/c1-13(2,3)11-8-9-6-4-5-7-10(9)12-11/h4-8,12H,1-3H3 |
Clave InChI |
ISPRGDKNJYQULU-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC2=CC=CC=C2N1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


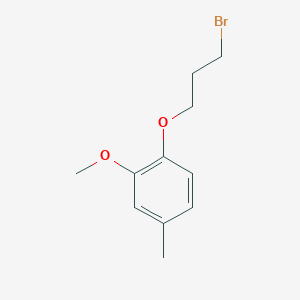

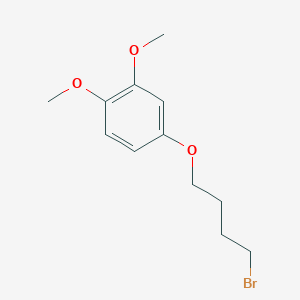
![4,5-Difluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B8609801.png)
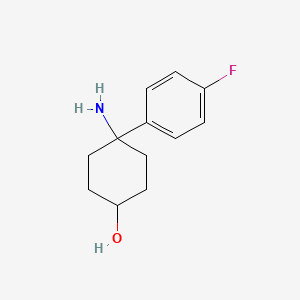
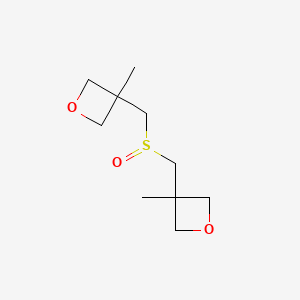
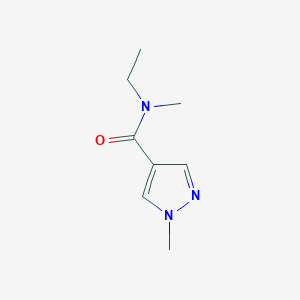

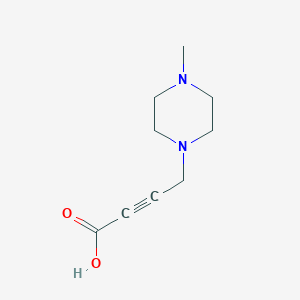
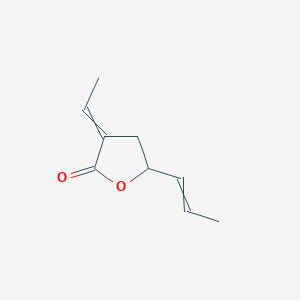
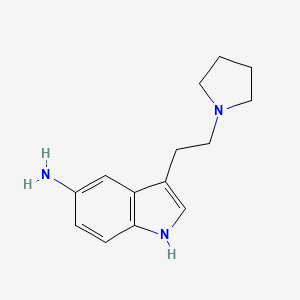
![5-[(2H-1,3-Benzodioxol-5-yl)methylidene]-3-ethyl-1,3-oxazolidine-2,4-dione](/img/structure/B8609876.png)
